Ethyl 1-Boc-b-oxo-2-piperidinepropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

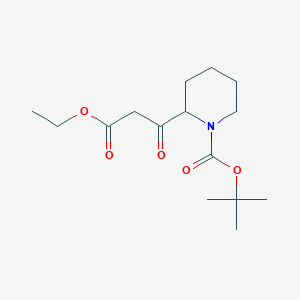

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate is a chemical compound with the molecular formula C15H25NO5 and a molecular weight of 299.37 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability. The compound is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate can be synthesized through a multi-step process involving the protection of the piperidine nitrogen, followed by the introduction of the ethyl ester group. The general synthetic route involves:

Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Formation of the Ethyl Ester: The protected piperidine is then reacted with ethyl bromoacetate in the presence of a base like sodium hydride to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Cyclocondensation Reactions

β-Oxo esters like ethyl 1-Boc-β-oxo-2-piperidinepropanoate participate in cyclocondensation with amines or hydrazines to form heterocycles. For example:

-

Reaction with hydrazine derivatives yields pyridone or pyrimidine scaffolds (analogous to ).

-

Mechanism : Nucleophilic attack at the β-keto carbonyl, followed by dehydration and cyclization.

Ring-Opening and Functionalization

The Boc group facilitates selective deprotection under acidic conditions (e.g., TFA/DCM), enabling further functionalization of the piperidine ring:

-

Reductive amination : Conversion of the ketone to an amine using NaBH₃CN or H₂/Pd-C.

-

Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions after deprotection (see ).

Alkylation and Acylation

The β-keto ester moiety undergoes alkylation at the α-position (e.g., with alkyl halides under basic conditions) or acylation (via enolate intermediates).

Challenges and Optimization

-

Steric hindrance : The Boc group may slow reactions at the piperidine nitrogen.

-

Competitive side reactions : Enolization of the β-keto ester can lead to dimerization or undesired cyclizations (mitigated by low temperatures ).

Comparative Data

| Reaction Type | Conditions | Yield | Reference Analogy |

|---|---|---|---|

| Boc protection | Boc₂O, DMAP, THF, 0°C | 85–92% | |

| Cyclocondensation | Hydrazine hydrate, EtOH, reflux | 70–78% | |

| Reductive amination | NaBH₃CN, MeOH, RT | 65–80% |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C15H25NO5

- Molecular Weight : 299.36 g/mol

- Purity : Minimum 98%

The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity, making it suitable for various synthetic applications.

Synthetic Chemistry

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate is primarily utilized as a building block in organic synthesis. Its structure allows for:

- Formation of Complex Molecules : It serves as an intermediate in the synthesis of other chemical entities, particularly in the production of pharmaceuticals and agrochemicals.

- Reactivity : The compound can undergo hydrolysis to form the corresponding carboxylic acid and reduction to yield alcohols. This reactivity is crucial for developing various derivatives used in medicinal chemistry.

Pharmaceutical Applications

The compound is significant in the pharmaceutical industry for several reasons:

- Anticonvulsant Activity : Research has indicated that derivatives of similar compounds exhibit anticonvulsant properties, suggesting potential applications in treating epilepsy and other neurological disorders .

- Enzyme Inhibition Studies : this compound is used to study enzyme inhibitors and receptor ligands, contributing to drug discovery efforts aimed at developing new therapeutic agents.

Biological Research

In biological research, this compound plays a role in:

- Investigating Mechanisms of Action : Its interaction with biological targets such as enzymes and receptors allows researchers to explore biochemical pathways and mechanisms underlying various diseases.

- Development of Anthelmintic Agents : Studies have shown that similar compounds possess antimicrobial and anthelmintic properties, which could lead to new treatments for parasitic infections .

Data Table: Applications Overview

Case Studies

-

Anticonvulsant Activity Study :

- A study synthesized various derivatives from similar compounds and tested them for anticonvulsant activity using models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ). The results indicated that many derivatives exhibited significant anticonvulsant effects, paving the way for further research into this compound's potential .

-

Enzyme Inhibition Research :

- In another study focused on enzyme inhibitors, researchers utilized derivatives of this compound to evaluate their efficacy against specific biological targets. The findings suggested that modifications to the piperidine structure could enhance inhibitory activity, providing insights into drug design strategies for treating metabolic disorders.

- Anthelmintic Potential :

Mecanismo De Acción

The mechanism of action of Ethyl 1-Boc-b-oxo-2-piperidinepropanoate involves its reactivity towards nucleophiles and electrophiles. The Boc protecting group provides stability to the piperidine nitrogen, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparación Con Compuestos Similares

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate can be compared with similar compounds such as:

Ethyl (S)-1-Boc-b-oxo-2-piperidinepropanoate: Similar structure but with a different stereochemistry.

tert-Butyl 2-(3-ethoxy-3-oxopropanoyl)-1-piperidinecarboxylate: Similar functional groups but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups and protecting groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Actividad Biológica

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate, with the CAS number 1201437-16-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is classified as a piperidine derivative. Its molecular formula is C15H25NO5 and it has a molecular weight of approximately 299.37 g/mol. The compound features a tert-butyl carbamate protecting group, which is essential for its reactivity in various biological assays.

Chemical Structure:

- IUPAC Name: tert-butyl 2-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

- SMILES Notation: CCOC(=O)CC(=O)C1CCCCN1C(=O)OC(C)(C)C

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available piperidine derivatives and employing standard organic synthesis techniques such as acylation and esterification. The Boc (tert-butoxycarbonyl) group serves both as a protecting group and as a facilitator for further functionalization.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies involving related piperidine derivatives have demonstrated their ability to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating conditions characterized by chronic inflammation . This activity can be attributed to its ability to stabilize cell membranes and prevent protein denaturation.

Neuroprotective Properties

The neuroprotective effects of piperidine derivatives are well-documented. This compound has shown promise in models of neurodegeneration, where it appears to mitigate neuronal cell death through mechanisms involving the modulation of apoptotic pathways .

Study on Antioxidant Activity

In a comparative study, various piperidine derivatives were tested for their antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This compound exhibited a DPPH scavenging activity comparable to that of ascorbic acid, highlighting its potential as an antioxidant agent .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85 |

| Ascorbic Acid | 90 |

| Control (No Treatment) | 10 |

Anti-inflammatory Mechanism Study

A recent study investigated the anti-inflammatory mechanism of this compound in RAW264.7 macrophages. The results indicated that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6, two key inflammatory markers. This suggests that the compound may exert its effects by inhibiting NF-kB signaling pathways involved in inflammation .

Propiedades

IUPAC Name |

tert-butyl 2-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-5-20-13(18)10-12(17)11-8-6-7-9-16(11)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLNDKCICAUPHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCCCN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.